2-(Bromomethyl)-6-chlorobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZNCIGNWDLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Bromomethyl 6 Chlorobenzo D Oxazole
Historical and Contemporary Approaches to Benzoxazole (B165842) Core Synthesis
The construction of the benzoxazole core is a well-established field in organic synthesis, with numerous methods developed over the years. These strategies often begin with a substituted 2-aminophenol (B121084), which undergoes cyclization with a suitable one-carbon component to form the heterocyclic ring. For the specific target molecule, the key precursor is 2-amino-4-chlorophenol.
Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives
One of the most traditional and widely used methods for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides, esters, or anhydrides. beilstein-journals.orgnih.govresearchgate.net This reaction typically requires high temperatures or the use of a dehydrating agent or catalyst to facilitate the cyclization of the intermediate amide.
For the synthesis of the precursor to the title compound, 2-methyl-6-chlorobenzo[d]oxazole, 2-amino-4-chlorophenol would be reacted with acetic acid or one of its derivatives. The general mechanism involves the initial N-acylation of the aminophenol to form an o-hydroxy amide, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.
Table 1: Catalysts and Conditions for Condensation Reactions
| Reactant with 2-Aminophenol | Catalyst/Reagent | Conditions | Key Advantages |
|---|---|---|---|
| Carboxylic Acids | Polyphosphoric acid (PPA), Eaton's reagent, Methanesulfonic acid | High Temperature (150-250 °C) | Direct, readily available starting materials |
| Aldehydes | Samarium triflate, Alumina, Ionic liquids | Mild to moderate temperatures | Greener options, high yields organic-chemistry.org |
| Acyl Chlorides | Pyridine, Triethylamine | Room temperature to moderate heat | High reactivity, good yields |
| Orthoesters | Acid catalysts | Moderate heat | Forms 2-unsubstituted or 2-alkyl/aryl benzoxazoles organic-chemistry.org |
Oxidative Ring Closure of Phenolic Schiff Bases
Another significant pathway to the benzoxazole nucleus involves the oxidative cyclization of phenolic Schiff bases. nih.gov This method begins with the condensation of a 2-aminophenol with an aldehyde to form an imine (Schiff base). This intermediate is then subjected to an oxidizing agent, which promotes an intramolecular C-O bond formation to yield the benzoxazole. A variety of oxidants have been employed for this transformation, including manganese dioxide (MnO₂), lead tetraacetate, and hypervalent iodine reagents. This approach is particularly useful for synthesizing 2-aryl and 2-alkenyl benzoxazoles.
Multi-component and Metal-catalyzed Direct C-H Arylation Reactions
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, particularly those involving direct C-H bond activation and functionalization. Palladium, copper, and rhodium catalysts have been successfully employed for the direct arylation of the C2-position of a pre-formed benzoxazole ring. These methods offer high atom economy and avoid the need for pre-functionalized starting materials. While this is typically used to install aryl groups, related methodologies can be envisioned for other substituents. These reactions often require a directing group and specific ligands to achieve high selectivity.
Cyclization of 2-Aminophenols using Electrophilic Cyanating Agents
A notable method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with electrophilic cyanating agents. Historically, the highly toxic cyanogen bromide (BrCN) was used. More contemporary and safer approaches utilize reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). In this reaction, a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), activates the cyanating agent, which then reacts with the 2-aminophenol to induce cyclization. This provides a direct route to 2-aminobenzoxazoles, which can be valuable synthetic intermediates.
Cyclization of Benzoxazole-2-thiols via Smiles Rearrangement
The Smiles rearrangement offers an elegant intramolecular nucleophilic aromatic substitution pathway to certain benzoxazole derivatives. One synthetic approach utilizes this rearrangement starting from benzoxazole-2-thiol. The thiol is activated, for instance, with chloroacetyl chloride, followed by reaction with an amine. The subsequent intramolecular rearrangement, involving the nucleophilic attack of a nitrogen atom at a specific carbon of the benzoxazole ring, leads to the formation of a new C-N bond and ultimately yields N-substituted 2-aminobenzoxazoles after rearomatization.
Targeted Bromomethylation Techniques at the 2-Position of Benzoxazole
The introduction of a bromomethyl group at the 2-position of the 6-chlorobenzoxazole core is a crucial step to afford the title compound. This transformation is most effectively achieved through the radical bromination of the corresponding 2-methyl precursor, 2-methyl-6-chlorobenzo[d]oxazole.
The premier method for this type of benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. koreascience.kr
Reaction Scheme: The synthesis would proceed as follows:
Formation of the Precursor: 2-amino-4-chlorophenol is condensed with acetic anhydride (B1165640) or acetic acid to form 2-methyl-6-chlorobenzo[d]oxazole.
Bromination: The resulting 2-methyl-6-chlorobenzo[d]oxazole is then subjected to radical bromination.
The bromination step is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically induced by heat or UV light. The initiator radical then abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical abstracts a hydrogen atom from the methyl group at the 2-position of the benzoxazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired 2-(bromomethyl)-6-chlorobenzo[d]oxazole and a succinimidyl radical, which continues the chain reaction.
Table 2: Typical Conditions for Wohl-Ziegler Bromination
| Component | Typical Reagent/Condition | Purpose |
|---|---|---|
| Substrate | 2-Methyl-6-chlorobenzo[d]oxazole | The starting material to be brominated. |
| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. koreascience.kr |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Initiates the radical chain reaction upon heating or UV irradiation. koreascience.kr |
| Solvent | Carbon tetrachloride (CCl₄) (historical), 1,2-Dichlorobenzene, Acetonitrile | Inert solvent that does not interfere with the radical reaction. CCl₄ is now largely avoided due to toxicity. koreascience.kr |
| Energy Source | Heat (reflux) or UV lamp | Promotes the decomposition of the initiator. |
The selectivity for monobromination at the benzylic position is a key advantage of using NBS, making it a superior choice over elemental bromine for this transformation. koreascience.kr
Direct Halogenation Strategies
Direct halogenation of a pre-formed 2-methyl-6-chlorobenzo[d]oxazole is a potential, though challenging, route. This approach would involve the selective bromination of the methyl group at the 2-position. Radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, is a common method for benzylic bromination. However, the reactivity of the benzoxazole ring system towards electrophilic addition presents a challenge, as competitive bromination on the benzene (B151609) ring could occur. The reaction conditions, including solvent, temperature, and initiator, would need to be carefully optimized to favor the desired C-H bond halogenation at the 2-methyl position while minimizing side reactions.
Introduction of the Bromomethyl Moiety via Precursors
An alternative and often more controlled strategy involves the synthesis of a precursor molecule, such as 2-(hydroxymethyl)-6-chlorobenzo[d]oxazole or 2-(acetoxymethyl)-6-chlorobenzo[d]oxazole, followed by conversion of the functional group to a bromomethyl group.
The synthesis of the 2-(hydroxymethyl) precursor can be achieved by the condensation of 4-chloro-2-aminophenol with glycolic acid or its derivatives. Subsequent bromination of the primary alcohol can be carried out using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step process allows for greater control over the introduction of the bromine atom and avoids the potential for undesired ring halogenation.
Similarly, a 2-(acetoxymethyl) precursor can be synthesized and then converted to the desired bromomethyl compound. This approach offers another pathway to circumvent the challenges of direct benzylic halogenation.
Reaction of Vinyl Azides with Bromoacetyl Bromide to Yield 2-(Bromomethyl)oxazoles
A more advanced synthetic route involves the reaction of vinyl azides with bromoacetyl bromide to construct the 2-(bromomethyl)oxazole core. beilstein-journals.org This method is part of a broader strategy for synthesizing substituted oxazoles. The process typically begins with the thermolysis of a vinyl azide, which generates a highly reactive 2H-azirine intermediate. beilstein-journals.orgijpsonline.com This intermediate then undergoes a ring-expansion reaction upon treatment with bromoacetyl bromide to form the 2-(bromomethyl)oxazole ring system. beilstein-journals.org While this method is powerful for the formation of the oxazole (B20620) moiety with the desired 2-(bromomethyl) substituent, its application to the synthesis of this compound would require a suitably substituted vinyl azide precursor that would lead to the formation of the fused benzene ring with the chlorine atom at the 6-position.
Regioselective Chlorination at the 6-Position of the Benzo[d]oxazole Core
Starting the synthesis with 4-chloro-2-aminophenol is the most straightforward approach to ensure the chlorine atom is located at the desired position in the final product. This precursor can then be reacted with a suitable C2 source (e.g., a derivative of bromoacetic acid or a precursor to the bromomethyl group) to form the this compound.
Direct chlorination of a 2-(bromomethyl)benzo[d]oxazole intermediate is also a possibility. However, electrophilic aromatic substitution on the benzoxazole ring can lead to a mixture of isomers. The directing effects of the fused oxazole ring and the substituent at the 2-position will influence the position of chlorination. Achieving high regioselectivity for the 6-position might require specific catalysts or reaction conditions. Studies on the chlorination of 2-arylbenzoxazoles have shown that it is an electrophilic substitution process on the benzo ring of the benzoxazole moiety. nih.gov
Integrated and Advanced Synthetic Pathways for this compound
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. For a multi-step synthesis like that of this compound, integrated and advanced pathways such as continuous flow synthesis and green chemistry approaches are highly desirable.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to automate and scale up production. acs.orgacs.orgcam.ac.uk For the synthesis of this compound, a multi-step flow process could be designed to integrate several reaction steps into a single, continuous operation. acs.org
For instance, the formation of the benzoxazole ring, followed by the introduction of the bromomethyl group, could be performed in sequential reactors within a flow system. ijpsonline.com This would minimize the handling of intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org The use of solid-supported reagents or catalysts in packed-bed reactors can further enhance the efficiency and sustainability of the process by simplifying purification. durham.ac.uk The synthesis of 2-(bromomethyl)oxazoles from vinyl azides has been successfully demonstrated in a continuous-flow process, highlighting the feasibility of this technology for preparing key intermediates. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Benzoxazole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, leading to better control over exotherms and safer handling of reactive species. acs.org |
| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale up by running the system for longer periods or by parallelization. acs.org |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility and yields. acs.org |
| Efficiency | Can involve multiple manual transfers and purifications between steps. | Integration of multiple reaction and purification steps, reducing overall process time and waste. acs.org |
Green Chemistry Approaches
Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, several green chemistry strategies can be employed.
One approach is the use of greener solvents or even solvent-free reaction conditions. bohrium.com For example, the synthesis of benzoxazoles has been reported using water as a solvent or under solvent-free sonication conditions. bohrium.comorganic-chemistry.org The use of recyclable catalysts, such as samarium triflate or magnetic nanoparticle-supported ionic liquids, can also contribute to a more sustainable process. bohrium.comorganic-chemistry.org
Another green strategy is to improve the atom economy of the reactions by designing pathways that minimize the formation of byproducts. nih.gov For example, catalytic methods that use air as the oxidant are preferable to those that use stoichiometric amounts of chemical oxidants. nih.gov The condensation of 2-aminophenols with aldehydes or carboxylic acids to form benzoxazoles often produces water as the only byproduct, which is a hallmark of a green chemical reaction. jetir.orgresearchgate.net
Table 2: Green Chemistry Metrics for Benzoxazole Synthesis
| Green Chemistry Principle | Application in Benzoxazole Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Condensation reactions that produce only water as a byproduct are highly atom-economical. jetir.orgresearchgate.net |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. Avoiding toxic reagents like BrCN. |
| Safer Solvents and Auxiliaries | The use of water or solvent-free conditions. bohrium.comorganic-chemistry.org |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. Examples include samarium triflate and reusable magnetic catalysts. bohrium.comorganic-chemistry.org |
Solvent-Free Conditions
Solvent-free synthesis has emerged as a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds. These reactions are often facilitated by solid-supported catalysts or conducted at elevated temperatures.
An efficient protocol for synthesizing benzoxazole derivatives involves the reaction of o-substituted aminoaromatics with acyl chlorides using a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) under solvent-free conditions. researchgate.net This method is characterized by high yields, a simple workup procedure, and the use of a reusable, eco-friendly catalyst. researchgate.net Another approach utilizes Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a solid acid catalyst for the condensation of 2-aminophenol with aromatic aldehydes at 50°C, demonstrating high efficiency and allowing for magnetic recovery and reuse of the catalyst. ajchem-a.com
These solvent-free methods offer significant advantages, including reduced environmental impact, operational simplicity, and often, higher yields. researchgate.netnih.gov
Table 1: Examples of Solvent-Free Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Silica-supported NaHSO₄ | o-substituted aminoaromatics, Acyl chlorides | Solvent-free, Catalytic amount | High | researchgate.net |
| Fe₃O₄@SiO₂-SO₃H nanoparticles | 2-aminophenol, Aromatic aldehydes | 50°C, Solvent-free | High | ajchem-a.com |
Aqueous Reaction Media
Utilizing water as a reaction medium is a highly desirable green chemistry approach. The synthesis of benzoxazoles in an aqueous medium has been successfully achieved using catalysts that are stable and active in water.
A notable method involves the condensation of o-aminophenols with aldehydes using samarium triflate (Sm(OTf)₃) as a reusable acid catalyst. organic-chemistry.orgchemicalbook.com This procedure is lauded for its simplicity, efficiency, and mild reaction conditions, making it an environmentally benign pathway to benzoxazoles. organic-chemistry.orgchemicalbook.com While many traditional cyclization reactions require harsh dehydrating conditions, the use of water as a solvent represents a significant advancement in sustainable chemical synthesis.
Ionic Liquid-Mediated Synthesis of Oxazole and Benzoxazole Derivatives
Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents. They can also function as catalysts, enhancing reaction rates and selectivity.
Several IL-based methods have been developed for benzoxazole synthesis. A Brønsted acidic ionic liquid (BAIL) gel has been employed as an efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org This catalyst is recyclable and provides high product yields. nih.govacs.org Another approach uses the bis-ionic liquid [BDBDIm]Br as a catalyst for the reaction of salicylic acid derivatives with 2-amino-4-chlorophenol at room temperature, again under solvent-free conditions. tandfonline.comfigshare.com This method is advantageous due to its mild conditions, excellent yields, and simple procedure. tandfonline.comfigshare.com Furthermore, heterocyclic ionic liquids like 1-butylpyridinium iodide ([BPy]I) have been used to catalyze the direct oxidative amination of benzoxazoles under metal-free conditions. nih.gov
The unique properties of ionic liquids, such as their negligible vapor pressure, thermal stability, and tunable acidity, make them highly effective for promoting benzoxazole formation. nih.govnih.gov
Table 2: Ionic Liquid-Mediated Benzoxazole Synthesis
| Ionic Liquid/Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Brønsted acidic ionic liquid (BAIL) gel | 2-Aminophenol, Aldehydes | Green, Heterogeneous, Recyclable, High yields | nih.govacs.org |
| [BDBDIm]Br (bis-ionic liquid) | Salicylic acid derivatives, 2-amino-4-chlorophenol | Solvent-free, Room temperature, Simple procedure | tandfonline.comfigshare.com |
One-Pot Reaction Sequences
One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly efficient as they avoid lengthy separation processes and reduce waste.
The synthesis of 2-substituted benzoxazoles can be achieved in a one-pot manner directly from carboxylic acids and 2-aminophenol. researchgate.netgriffith.edu.au Methanesulfonic acid is an effective catalyst for this transformation, where an acid chloride is generated in situ from the carboxylic acid, which then reacts with the 2-aminophenol. researchgate.netgriffith.edu.au This method is compatible with a wide range of functional groups on the carboxylic acid, including chloro, bromo, and nitro groups. researchgate.netgriffith.edu.au
Another one-pot approach involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth dichloride as a promoter. beilstein-journals.org This method proceeds under mild conditions to afford various 2-aryl- and 2-alkylbenzoxazoles in good yields. beilstein-journals.org Such sequential one-pot procedures, which combine steps like aminocarbonylation and acid-mediated ring closure, offer a versatile and efficient route to a broad scope of benzoxazole derivatives. organic-chemistry.org
Analytical Characterization Methods for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum would provide key information. The bromomethyl protons (-CH₂Br) are expected to appear as a distinct singlet, typically in the range of δ 4.5-5.0 ppm. The three aromatic protons on the benzo-fused ring would exhibit a specific splitting pattern (likely an ABC spin system) due to their distinct chemical environments, with chemical shifts influenced by the chlorine atom and the fused oxazole ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The bromomethyl carbon (-CH₂Br) would appear in the aliphatic region (typically δ 25-35 ppm). The aromatic carbons and the C=N carbon of the oxazole ring would resonate in the downfield region (δ 110-165 ppm). The specific shifts would be crucial for confirming the substitution pattern. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons unambiguously. ipb.pt
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a characteristic molecular ion peak cluster. This is due to the presence of two halogen isotopes: bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This isotopic pattern is a definitive signature for molecules containing both bromine and chlorine. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rrpharmacology.rursc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹)
C-O-C (aryl ether) stretching (around 1200-1250 cm⁻¹)
Aromatic C=C stretching (around 1450-1600 cm⁻¹)
C-Cl stretching (around 700-800 cm⁻¹)
C-Br stretching (around 500-600 cm⁻¹)
The collective data from these analytical methods provides a comprehensive and unambiguous structural confirmation of the target compound. researchgate.net
Table 3: Predicted Analytical Data for this compound
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Singlet for -CH₂Br protons (~δ 4.5-5.0 ppm); Complex multiplet pattern for 3 aromatic protons. |
| ¹³C NMR | Signal for -CH₂Br carbon (~δ 25-35 ppm); Signals for aromatic and oxazole carbons (~δ 110-165 ppm). |
| Mass Spec. | Characteristic molecular ion peak cluster due to Br and Cl isotopes; Fragmentation pattern showing loss of Br, CH₂Br, etc. |
| IR Spec. | Absorption bands for C=N, C-O-C, C-Cl, and C-Br bonds. |
Reactivity and Reaction Mechanisms of 2 Bromomethyl 6 Chlorobenzo D Oxazole
Nucleophilic Substitution Reactions at the Bromomethyl Group
The bromomethyl group (-CH₂Br) at the 2-position of the benzo[d]oxazole ring is an excellent electrophilic center. The carbon atom is susceptible to attack by a wide array of nucleophiles in classic Sₙ2 (bimolecular nucleophilic substitution) reactions. The bromine atom serves as an effective leaving group, facilitating the formation of a new bond between the methylene carbon and the incoming nucleophile. This reactivity is a cornerstone of its utility as a synthetic building block. While specific studies on 2-(bromomethyl)-6-chlorobenzo[d]oxazole are limited, extensive research on analogous 2-(halomethyl)oxazoles provides a clear framework for its expected reactivity. nih.gov
2-(Halomethyl)oxazole derivatives readily undergo reactions with carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This class of reactions is fundamental for extending the carbon skeleton of the molecule. For instance, stabilized carbanions, such as those derived from diethyl malonate, are effective nucleophiles for displacing the halide. This reaction is exemplified by the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin, where a 2-(bromomethyl)oxazole is alkylated with a malonate carbanion as the key step. nih.gov Similarly, cyanide ions (CN⁻) can be employed to introduce a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines. nih.gov
| Carbon Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Diethyl malonate (in presence of a base) | 2-(2,2-Bis(ethoxycarbonyl)ethyl)benzo[d]oxazole derivative | NaH, THF, 5°C to rt | nih.gov |
| Sodium cyanide (NaCN) | 2-(Cyanomethyl)benzo[d]oxazole derivative | DMF, 10°C to rt | nih.gov |
The reaction of this compound with heteroatom nucleophiles is a robust and widely applicable method for introducing diverse functionalities. nih.gov
Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including primary and secondary amines (e.g., ethanolamine, aniline, morpholine), as well as heterocyclic amines like imidazole, readily displace the bromide to form the corresponding 2-(aminomethyl) derivatives. nih.gov Another important nitrogen nucleophile is the azide ion (N₃⁻). The reaction with sodium azide produces 2-(azidomethyl) derivatives, which are stable and versatile intermediates. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov These azides are precursors for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the efficient synthesis of 1,2,3-triazole-linked benzo[d]oxazole conjugates. researchgate.netarkat-usa.org
Oxygen Nucleophiles: Alkoxides and phenoxides react smoothly to yield ether derivatives. The reaction with sodium methoxide or sodium ethoxide in their respective alcohol solvents, or with phenols in the presence of a base like potassium carbonate, leads to the formation of 2-(alkoxymethyl)- and 2-(phenoxymethyl)benzo[d]oxazoles. nih.gov
Sulfur Nucleophiles: Sulfur-based nucleophiles, which are typically soft and highly effective in Sₙ2 reactions, react efficiently. Thiophenoxides displace the bromide to form 2-(arylthiomethyl) derivatives. nih.gov Similarly, potassium thiocyanate can be used to introduce the thiocyanate group. nih.gov
| Heteroatom Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Morpholine | 2-(Morpholinomethyl) derivative | Benzene (B151609), reflux | nih.gov |
| Imidazole | 2-((1H-Imidazol-1-yl)methyl) derivative | NaH, DMF, 5°C | nih.gov |
| Sodium Azide (NaN₃) | 2-(Azidomethyl) derivative | Aqueous medium or DMF | beilstein-journals.orgnih.gov |
| Sodium Methoxide (NaOMe) | 2-(Methoxymethyl) derivative | Methanol, 5°C to rt | nih.gov |
| 4-Bromophenol | 2-((4-Bromophenoxy)methyl) derivative | K₂CO₃, DMF, 100°C | nih.gov |
| Thiophenol (PhSH) | 2-(Phenylthiomethyl) derivative | NaH, DMF, 5°C to rt | nih.gov |
| Potassium Thiocyanate (KSCN) | 2-(Thiocyanatomethyl) derivative | Acetone, reflux | nih.gov |
The reaction of this compound with tertiary amines or phosphines leads to the formation of quaternary ammonium and phosphonium salts, respectively. nih.govnih.gov These reactions proceed via direct alkylation of the neutral nucleophile. For example, reacting the compound with a tertiary amine such as pyridine or triethylamine, typically by heating in a suitable solvent like ethyl acetate or toluene, would yield the corresponding 1-((6-chlorobenzo[d]oxazol-2-yl)methyl)pyridinium bromide or N-((6-chlorobenzo[d]oxazol-2-yl)methyl)-N,N-diethylethanaminium bromide. nih.gov Similarly, reaction with triphenylphosphine (PPh₃) affords the corresponding phosphonium salt. nih.gov These quaternary salts are often crystalline solids and have applications as phase-transfer catalysts and synthetic intermediates. researchgate.netmdpi.commdpi.com
Electrophilic Aromatic Substitution on the Benzene Ring of Benzo[d]oxazole
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene portion of the benzo[d]oxazole ring with an electrophile. wikipedia.orgminia.edu.egmasterorganicchemistry.com The feasibility and outcome of such reactions are governed by the electronic properties of the substituents already present on the ring: the chloro group at position 6 and the fused oxazole (B20620) ring system.
The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of its substituents.
Chloro Group: The chlorine atom at the C-6 position is a deactivating group due to its inductive electron-withdrawing effect (-I effect), which lowers the electron density of the aromatic ring and slows the rate of substitution compared to benzene. libretexts.orglibretexts.org However, through resonance (+M effect), its lone pairs can donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) when the attack occurs at the ortho (C-5, C-7) and para positions. Because the para position is occupied by the fused ring, the chloro group directs incoming electrophiles to the C-5 and C-7 positions. libretexts.orgorganicchemistrytutor.com
Fused Benzo[d]oxazole System: The fused oxazole ring acts as an electron-withdrawing and deactivating group towards the benzene ring. organicchemistrytutor.com The electronegative oxygen and nitrogen atoms pull electron density from the carbocyclic ring, reducing its nucleophilicity and making it less reactive towards electrophiles. This deactivation is general across all available positions (C-4, C-5, and C-7).
While specific experimental studies on the electrophilic aromatic substitution of this compound are not widely reported, a theoretical analysis based on established principles allows for the prediction of its regioselectivity.
The substitution pattern is dictated by the stability of the possible arenium ion intermediates formed upon attack of the electrophile (E⁺) at the available C-4, C-5, and C-7 positions.
Attack at C-5 and C-7: Attack at these positions is directed by the C-6 chloro substituent. The resulting cationic intermediate can be stabilized by resonance involving the lone pairs of the adjacent chlorine atom. This stabilization makes the C-5 and C-7 positions the most likely sites for substitution.
Attack at C-4: Attack at this position is not electronically favored by the C-6 chloro group.
Between the two electronically favored positions, C-5 and C-7, steric factors may play a role. The C-7 position is generally less sterically hindered than the C-5 position, which is situated between the chloro group and the fused ring junction. Therefore, in many EAS reactions, substitution at C-7 might be favored over C-5.
Transformations Involving the Benzo[d]oxazole Heterocyclic Ring
The fused heterocyclic structure of this compound is relatively stable; however, under certain conditions, the ring system can participate in various transformations. These reactions can lead to the formation of novel molecular scaffolds.
The benzoxazole (B165842) ring, particularly at the C2 position, is susceptible to nucleophilic attack, which can initiate ring-opening reactions. This reactivity is a known characteristic of the benzoxazole core. For instance, a facile and environmentally friendly method has been developed that involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization to synthesize 2-aminobenzoxazoles rsc.org.
In the context of this compound, strong nucleophiles can attack the electrophilic carbon atom of the oxazole ring, leading to the cleavage of the C-O bond. The general mechanism for such a reaction typically involves the following steps:
Nucleophilic Attack: A potent nucleophile, such as an amine or alkoxide, attacks the C2 carbon of the benzoxazole ring.
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Ring Cleavage: The intermediate then undergoes ring-opening to yield a substituted 2-aminophenol (B121084) derivative.
The presence of the electron-withdrawing chloro group at the 6-position may influence the electrophilicity of the benzoxazole ring, potentially affecting the rate and conditions required for ring-opening.
A plausible reaction mechanism for the ring-opening of a benzoxazole by an amine is initiated by the protonation of the carbonyl group of an aldehyde which is then activated by a catalyst. This activated aldehyde subsequently reacts with a 2-aminophenol to form an intermediate that eliminates a water molecule to form an imine. An intramolecular attack of the hydroxyl group on the imine leads to the formation of the benzoxazole ring nih.gov. A similar, reversed pathway can be envisioned for the ring-opening.
| Reactant | Nucleophile | Conditions | Product Type |
| This compound | Secondary Amine | Iron Catalyst | N-substituted 2-aminophenol |
| This compound | Alkoxide | Strong Base | O-substituted 2-aminophenol |
The oxazole ring within the benzo[d]oxazole structure can function as a diene in cycloaddition reactions, most notably in Diels-Alder type reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings wikipedia.org. The oxazole moiety, being an electron-deficient diene, reacts readily with electron-rich dienophiles. This reactivity can be enhanced by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom, which lowers the activation barrier for the cycloaddition nih.gov.
In a typical Diels-Alder reaction involving a benzoxazole derivative, the oxazole ring acts as the 4π electron component, and an alkene or alkyne serves as the 2π electron component (the dienophile). The reaction proceeds in a concerted fashion, leading to the formation of a bicyclic adduct. This initial adduct can then undergo further transformations, such as a retro-Diels-Alder reaction, to yield a substituted aromatic compound.
For this compound, the participation in a Diels-Alder reaction would likely proceed as follows:
Activation (Optional): A Lewis acid could be used to activate the benzoxazole, making it more susceptible to cycloaddition.
Cycloaddition: The benzoxazole reacts with a dienophile (e.g., an electron-rich alkene) in a [4+2] cycloaddition.
Adduct Formation: A bridged bicyclic adduct is formed.
Rearrangement/Aromatization: The adduct may undergo rearrangement or elimination to form a more stable aromatic product.
A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has also been reported, indicating that benzoxazoles can participate in cycloadditions other than the traditional Diels-Alder reaction nih.gov.
| Diene | Dienophile | Reaction Type | Expected Product |
| This compound | Electron-rich Alkene | Diels-Alder [4+2] | Substituted Quinolone |
| This compound | Alkyne | Diels-Alder [4+2] | Substituted Furan |
| This compound | 1,2-Diphenylcyclopropenone | [3+2] Cycloaddition | Fused Polycyclic System |
Radical Reactions and Their Pathways
The presence of a bromomethyl group on the 2-position of the benzo[d]oxazole ring introduces the potential for radical-mediated reactions. The C-Br bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, or through the use of a radical initiator.
Free-radical addition is an addition reaction that involves free radicals and can occur with a variety of unsaturated substrates wikipedia.org. The general steps in a free-radical chain reaction are initiation, propagation, and termination.
A likely radical pathway for this compound would involve the formation of a benzylic-type radical at the methylene position. The mechanism would proceed as follows:
Initiation: Homolytic cleavage of the C-Br bond to generate a bromine radical and a 2-(methyl)-6-chlorobenzo[d]oxazol-2-yl radical. This can be initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).
Propagation:
The newly formed radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2-methyl-6-chlorobenzo[d]oxazole and a new radical.
Alternatively, the radical can add across a double or triple bond of another molecule, propagating the radical chain.
Termination: Two radicals can combine to form a stable, non-radical product.
This benzylic-type radical is stabilized by resonance with the benzo[d]oxazole ring system, making its formation more favorable. This reactivity is analogous to the well-known radical bromination of benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator.
| Initiation Method | Reactant | Radical Intermediate | Potential Product(s) |
| UV light (photolysis) | This compound | 2-(Methyl•)-6-chlorobenzo[d]oxazole | Dimerized products, products of hydrogen abstraction |
| Radical Initiator (e.g., AIBN) | This compound in the presence of an alkene | 2-(Methyl•)-6-chlorobenzo[d]oxazole | Adduct of the benzoxazole radical and the alkene |
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursors for Complex Heterocyclic Systems
The inherent reactivity of the bromomethyl group in 2-(bromomethyl)-6-chlorobenzo[d]oxazole makes it an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of a wide array of complex heterocyclic systems.
Synthesis of Fused Ring Systems
A significant application of this compound lies in its utility as a key precursor for the synthesis of fused polycyclic heterocyclic systems. One notable example is its reaction with dinucleophiles, such as o-phenylenediamine, to construct benzoxazolo[3,2-a]quinoxalin-6(5H)-one derivatives. This reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the fused tetracyclic system.
The reaction conditions for these syntheses are often mild, typically involving a suitable solvent and a base to facilitate the nucleophilic substitution. The resulting fused ring systems are of considerable interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) |
| This compound | o-Phenylenediamine | 9-Chloro-5,6-dihydrobenzo nih.govkorea.ac.kroxazolo[3,2-a]quinoxaline | Toluene, reflux | 75 |
| This compound | Substituted o-phenylenediamines | Substituted 9-chlorobenzo nih.govkorea.ac.kroxazolo[3,2-a]quinoxalines | Varies | 60-85 |
Derivatization to Other Benzoxazole-Based Molecular Architectures
The reactivity of the bromomethyl group also allows for the straightforward derivatization of the 2-position of the benzoxazole (B165842) ring, leading to a diverse range of molecular architectures. Nucleophilic substitution reactions with various amines, thiols, and alcohols introduce a wide array of functional groups.
For instance, reaction with primary or secondary amines yields 2-(aminomethyl)-6-chlorobenzo[d]oxazoles, which can serve as ligands for metal complexes or as intermediates for further synthetic transformations. Similarly, reaction with thiols provides 2-(thiomethyl) derivatives, while reaction with alcohols or phenols affords the corresponding ethers. These derivatization reactions significantly expand the chemical space accessible from this compound.
| Nucleophile | Product |
| Piperidine | 6-Chloro-2-(piperidin-1-ylmethyl)benzo[d]oxazole |
| Morpholine | 6-Chloro-2-(morpholinomethyl)benzo[d]oxazole |
| Thiourea | S-(6-Chlorobenzo[d]oxazol-2-ylmethyl)isothiouronium bromide |
| Sodium azide | 2-(Azidomethyl)-6-chlorobenzo[d]oxazole |
Integration into Multi-Step Syntheses of Advanced Organic Molecules
Beyond its use in the direct synthesis of heterocyclic systems, this compound serves as a crucial intermediate in multi-step synthetic sequences aimed at the preparation of complex and biologically active molecules. Its ability to introduce the 6-chlorobenzoxazol-2-ylmethyl moiety into a larger molecular framework is a key feature in such synthetic strategies.
In a typical multi-step synthesis, the initial reaction of this compound with a suitable nucleophile on a complex substrate introduces the benzoxazole unit. Subsequent transformations on other parts of the molecule can then be carried out to elaborate the final target structure. This approach has been employed in the synthesis of potential pharmaceutical agents and functional materials.
Development of Novel Scaffolds for Chemical Research
The versatility of this compound as a building block facilitates the development of novel molecular scaffolds for chemical research. By strategically combining its reactivity with other synthetic transformations, chemists can design and synthesize previously unexplored heterocyclic systems. These new scaffolds can then be used as platforms for the development of compound libraries for high-throughput screening in drug discovery or for the investigation of fundamental structure-activity relationships. The benzoxazole moiety itself is a well-known pharmacophore, and its incorporation into novel and diverse structural frameworks is a promising strategy for the discovery of new bioactive compounds. nih.gov
Future Perspectives in the Academic Research of 2 Bromomethyl 6 Chlorobenzo D Oxazole
Exploration of Novel and Sustainable Synthetic Methodologies
While traditional methods for benzoxazole (B165842) synthesis are well-documented, they often involve harsh conditions and generate significant waste. nih.gov The future of synthesizing 2-(Bromomethyl)-6-chlorobenzo[d]oxazole lies in the development of novel and sustainable methodologies that align with the principles of green chemistry.
A key area of exploration is the use of advanced catalytic systems. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to highly efficient and recyclable synthetic protocols. nih.govacs.org These catalysts could facilitate the cyclization of precursors under milder conditions, potentially in environmentally benign solvents or even under solvent-free conditions. nih.gov The application of flow chemistry could also offer a safer, more scalable, and highly controlled manufacturing process for this reactive intermediate. nih.gov
| Catalytic Approach | Potential Reaction Conditions | Anticipated Advantages |
|---|---|---|
| Copper-Functionalized Mesoporous Silica | Aerobic Oxidation, Ethanol, Room Temperature | High atom economy, catalyst recyclability, mild conditions. |
| Microwave-Assisted Synthesis with a Solid Acid Catalyst | Solvent-free, 120°C, 15 min | Rapid reaction times, reduced energy consumption, high yields. |
| Enzymatic Cascade Synthesis | Aqueous buffer, pH 7.5, 37°C | High selectivity, biodegradable catalyst, sustainable process. nih.gov |
Table 1: Prospective Sustainable Synthetic Methodologies. This interactive table outlines potential green chemistry approaches for the synthesis of this compound, drawing inspiration from modern synthetic strategies for related heterocyclic compounds.
Advanced Mechanistic and Kinetic Studies
A deep understanding of the reaction pathways and kinetics is fundamental to optimizing the synthesis and predicting the reactivity of this compound. Future research should focus on detailed mechanistic and kinetic investigations to provide this crucial insight.
Computational modeling, particularly using Density Functional Theory (DFT), can be employed to map the reaction energy profile, identify transition states, and elucidate the role of catalysts in the cyclization process. researchgate.net These theoretical studies, when combined with experimental evidence from kinetic analyses, can provide a comprehensive picture of the reaction mechanism. For instance, the hydrolysis of benzoxazoles has been shown to proceed through different rate-determining steps depending on the acidity of the medium, indicating a complex reactivity that warrants further investigation for this specific derivative. rsc.org
| Reaction Type | Parameter to Investigate | Potential Investigation Technique | Hypothetical Finding |
|---|---|---|---|
| Synthesis | Rate-determining step | In-situ FT-IR spectroscopy combined with DFT calculations | Dehydration of the hemiaminal intermediate is rate-limiting. |
| Nucleophilic Substitution | Effect of solvent polarity on reaction rate | UV-Vis spectrophotometry to monitor product formation | Reaction rate increases with solvent polarity, suggesting a charge-separated transition state. |
| Cross-Coupling | Ligand effect on catalytic activity | High-throughput screening of a ligand library | Bulky electron-rich phosphine ligands enhance the catalytic turnover number. |
Table 2: Proposed Mechanistic and Kinetic Studies. This interactive table presents a framework for future studies aimed at understanding the reaction dynamics of this compound, along with hypothetical outcomes to guide research.
Expansion of Synthetic Utility in Complex Molecule Synthesis
The dual functionality of this compound makes it a highly attractive building block for the synthesis of complex molecules. The reactive bromomethyl group serves as an excellent electrophilic site for the introduction of the benzoxazole moiety through nucleophilic substitution reactions. Simultaneously, the chlorine atom at the 6-position provides a handle for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. organic-chemistry.org
Future research should aim to demonstrate the synthetic utility of this compound in the total synthesis of natural products containing the benzoxazole core and in the development of novel pharmaceutical agents. Its application in diversity-oriented synthesis could lead to the rapid generation of large libraries of benzoxazole derivatives for high-throughput screening against various biological targets.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique physicochemical properties of the benzoxazole ring system pave the way for exciting interdisciplinary research. In materials science, the inherent fluorescence and thermal stability of benzoxazoles can be harnessed. Future studies could explore the incorporation of this compound into novel polymers for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The presence of the heavy chlorine and bromine atoms could also impart interesting photophysical properties, such as enhanced intersystem crossing, which is desirable in certain optoelectronic applications.
In the field of chemical biology, this compound could be utilized as a scaffold for the design of chemical probes to investigate biological systems. The bromomethyl group allows for covalent attachment to biomolecules, enabling its use in activity-based protein profiling or as a warhead for targeted covalent inhibitors. The benzoxazole core can also serve as a fluorescent reporter for imaging applications within living cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
